3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-3-16(4-2)8-9-17-12(18)10-6-5-7-14-11(10)15-13(17)19/h5-7H,3-4,8-9H2,1-2H3,(H,14,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVUSGXAIJKSKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C(NC1=S)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one can be achieved through various methods. One efficient method involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method offers a clean, green, and efficient protocol with good yields.
Industrial Production Methods
For industrial-scale production, the use of microwave-assisted synthesis is advantageous due to its reduced reaction times and energy efficiency. The reaction is typically carried out in a solvent like DMF (dimethylformamide) with iodine as a catalyst . This method allows for the rapid synthesis of the compound with high purity and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thioxo (-S-) group at position 2 is a key reactive site, enabling nucleophilic substitution or alkylation reactions.
-
Alkylation with α-Haloketones :
Reaction with phenacyl bromide (PhCOCH₂Br) or chloroacetone in basic media replaces the thioxo sulfur with a substituted alkyl group. This mirrors the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives reported in antimicrobial studies .
Example : -
Cyclization with Acetic Anhydride :
Heating with acetic anhydride induces cyclization, forming fused thiazolo[3,2-a]pyrimidine systems :Conditions: Acetic anhydride-pyridine (1:1), 170–180°C, 2–3 hrs .
Reactivity of the Pyrimidinone Ring
The pyrido[2,3-d]pyrimidin-4(1H)-one scaffold undergoes electrophilic substitution and ring functionalization.
-
Chlorination with POCl₃ :
Treatment with phosphorus oxychloride replaces hydroxyl or thioxo groups with chlorine. For example, 2-thioxo derivatives convert to 2-chloro analogs :Conditions: Reflux in POCl₃ (4–6 hrs), catalytic triethylamine .
-
Amination with Hydrazine :
Hydrazine hydrate replaces the thioxo group with an amino group, yielding hydrazino derivatives :
Functionalization of the Diethylaminoethyl Side Chain
The tertiary amine in the 3-(2-(diethylamino)ethyl) group participates in alkylation or protonation reactions.
-
Quaternization with Alkyl Halides :
Reaction with methyl iodide forms a quaternary ammonium salt, enhancing water solubility : -
Protonation in Acidic Media :
The tertiary amine forms a water-soluble hydrochloride salt under acidic conditions, facilitating pharmacological applications :
Oxidation and Reduction Reactions
-
Oxidation of Thioxo to Sulfonyl Group :
Hydrogen peroxide oxidizes the thioxo group to a sulfone, altering electronic properties : -
Reduction of the Pyrimidinone Ring :
Catalytic hydrogenation (Pd/C, H₂) reduces the pyrimidinone ring to a dihydro derivative, modulating bioactivity :
Biomedical Implications
While direct bioactivity data for this compound is limited, structural analogs demonstrate:
Scientific Research Applications
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of this compound exhibited IC50 values ranging from to against various human cancer cell lines, indicating significant cytotoxicity .
- Combination Therapy : Research suggests that when combined with established chemotherapeutics like 5-fluorouracil, this compound enhances the overall anticancer efficacy by synergistically inhibiting tumor growth .
The thioxo group in the compound is believed to enhance its antiviral properties by:
- Inhibiting Viral Replication : Similar compounds have been shown to interfere with viral RNA synthesis.
- Blocking Viral Entry : The structural features allow for interaction with viral proteins crucial for host cell entry.
Case Studies
- HIV Research : In vitro studies indicated that certain derivatives could inhibit HIV replication effectively at low concentrations .
- Influenza Virus : A related compound demonstrated antiviral activity against influenza viruses by disrupting viral envelope integrity .
Case Studies
- Antibacterial Activity : Derivatives were tested against Staphylococcus aureus and Escherichia coli, showing zones of inhibition greater than at concentrations as low as .
- Fungal Infections : Preliminary studies indicate effectiveness against common fungal pathogens, suggesting potential as an antifungal agent .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticancer Activity
- Target Compound: Exhibits moderate anticancer activity, likely through kinase inhibition. The diethylaminoethyl group enhances membrane permeability .
- Chlorophenyl Derivatives (e.g., 7a) : Show superior cytotoxicity (e.g., IC₅₀ values <10 μM in breast cancer models) due to electron-withdrawing Cl groups enhancing DNA intercalation .
- Morpholine Derivatives : Demonstrate improved solubility and potency (e.g., compound 7d inhibits EGFR with IC₅₀ = 0.8 μM) .
Antimicrobial Activity
- Benzothiazole Derivatives : Compound 7d (5-(4-fluorophenyl)-substituted) shows broad-spectrum activity (MIC = 8 μg/mL against S. aureus) due to the benzothiazole group’s affinity for bacterial enzymes .
- Thiophene Derivatives : 5,7-Di(thiophen-2-yl) analogs (e.g., compound 3 ) exhibit antifungal activity (MIC = 16 μg/mL against C. albicans) .
Physicochemical Properties
- Solubility: The diethylaminoethyl group in the target compound increases water solubility compared to non-polar analogs like 5-phenyl derivatives .
- Molecular Weight : Derivatives with bulky substituents (e.g., benzothiazole, morpholine) have higher molecular weights (~450 g/mol) versus the target compound (~360 g/mol), affecting bioavailability .
Biological Activity
The compound 3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a member of the pyridopyrimidine family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrido[2,3-d]pyrimidine core with a thioxo group and a diethylamino substituent. The structural characteristics contribute to its biological activity by influencing solubility, lipophilicity, and interaction with biological targets.
Anticancer Activity
Research indicates that thiazolo[4,5-d]pyrimidine derivatives exhibit significant anticancer properties. A study evaluated several derivatives against various cancer cell lines including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) using the NCI-60 screening program. The findings revealed that certain derivatives demonstrated potent cytotoxic effects, with IC50 values significantly lower than those of standard chemotherapeutics .
Table 1: Anticancer Activity of Pyridopyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3b | A375 | 5.66 | Induction of apoptosis |
| 3b | DU145 | 6.50 | Inhibition of cell proliferation |
| K5 | MCF-7 | 4.20 | Inhibition of tyrosine kinases |
| K5 | HeLa | 3.80 | Disruption of mitochondrial function |
The most active compound identified was 7-chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine , which exhibited broad-spectrum cytotoxicity against multiple cancer types .
The anticancer activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death pathways in cancer cells.
- Cell Cycle Arrest : It inhibits cell cycle progression at specific checkpoints.
- Inhibition of Tyrosine Kinases : The structural features allow it to act as a kinase inhibitor, disrupting signaling pathways essential for cancer cell survival .
Case Studies
- Study on MCF-7 Cells : A detailed examination was conducted where MCF-7 cells were exposed to various concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM .
- Comparative Analysis : A comparative study highlighted the efficacy of this compound against traditional chemotherapeutics like doxorubicin and cisplatin. The novel compound showed lower toxicity to normal cells while maintaining high efficacy against cancer cells .
Q & A
Basic Synthesis and Structural Characterization
Q: What are the established methodologies for synthesizing pyrido[2,3-d]pyrimidinone derivatives like 3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one ? A: The synthesis typically involves multistep reactions:
- Thiourea intermediates : Refluxing primary amines (e.g., diethylaminoethylamine) with ammonium thiocyanate in solvents like bromobenzene to form thiourea intermediates .
- Cyclization : Reacting thiourea intermediates with ethyl cyanoacetate under basic conditions (e.g., sodium ethoxide) to yield 2-thioxo-pyrimidinone scaffolds .
- Functionalization : Introducing substituents via reactions with aldehydes or ketones (e.g., formaldehyde) in ethanol under reflux to finalize the pyrido[2,3-d]pyrimidinone core .
- Microwave-assisted synthesis can reduce reaction times (e.g., 18–20 hours to minutes) while maintaining yields (~85%) .
Characterization : Use -NMR, -NMR, and HRMS for structural confirmation. For example, -NMR peaks at δ 164.00 (C=O) and 176.03 (C=S) are diagnostic .
Advanced Research: Structure-Activity Relationship (SAR) Studies
Q: How do modifications at the diethylaminoethyl and thioxo groups influence bioactivity in pyrido[2,3-d]pyrimidinones? A:
- Diethylaminoethyl group : Enhances solubility and cellular uptake. Substitution with bulkier groups (e.g., morpholine) can alter kinase inhibition profiles .
- Thioxo group : Critical for hydrogen bonding with biological targets (e.g., kinases or antimicrobial enzymes). Replacing thioxo with oxo reduces anticancer activity by ~40% in MTT assays .
- Substituent positioning : Electron-withdrawing groups (e.g., 4-chlorophenyl) at position 1 improve antimicrobial activity (MIC: 8–16 µg/mL against S. aureus), while electron-donating groups (e.g., methoxy) reduce potency .
Experimental design : Compare IC values across analogues using standardized assays (e.g., MTT for cytotoxicity ).
Data Contradictions in Biological Activity
Q: How to resolve discrepancies in reported anticancer activities of structurally similar pyrido[2,3-d]pyrimidinones? A: Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) .
- Substituent stereochemistry : For example, 7-(morpholino) derivatives show 2-fold higher activity in in vitro models than non-morpholino analogues due to improved target binding .
- Solubility effects : Poorly soluble derivatives may show false negatives in cell-based assays. Use DMSO as a co-solvent (≤0.1% v/v) to mitigate this .
Resolution : Validate results across multiple assays (e.g., SRB and MTT) and replicate under identical conditions .
Methodological Challenges in Regioselective Synthesis
Q: How to ensure regioselectivity when synthesizing pyrido[2,3-d]pyrimidinones with multiple reactive sites? A: Key strategies include:
- Catalytic control : Use triethylamine (TEA) to direct Michael-type additions at the most nucleophilic carbon (C-5 of uracil) .
- Temperature modulation : Higher temperatures (reflux in ethanol) favor cyclization over side reactions .
- Protecting groups : Temporarily block reactive amines or thiols during functionalization steps .
Example : Reaction of enaminones with 6-amino-2-thioxo-pyrimidin-4-one under reflux in dioxane yields regioselective products (85–90% purity) .
Computational Approaches for Target Prediction
Q: How can molecular docking guide the design of pyrido[2,3-d]pyrimidinones as kinase inhibitors? A:
- Target identification : Dock the compound against kinase domains (e.g., EGFR or VEGFR) using software like AutoDock Vina. The thioxo group often forms hydrogen bonds with catalytic lysine residues .
- Binding affinity optimization : Modify substituents (e.g., diethylaminoethyl) to enhance hydrophobic interactions with ATP-binding pockets.
- Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC values to refine models .
Stability and Degradation Analysis
Q: What are the stability challenges for This compound under physiological conditions? A:
- pH sensitivity : The thioxo group hydrolyzes to oxo in acidic conditions (pH < 4). Stabilize with buffered formulations (pH 7.4) .
- Light degradation : Protect solutions from UV exposure using amber glassware.
- Long-term storage : Lyophilize and store at −20°C under nitrogen to prevent oxidation .
Advanced Analytical Techniques for Purity Assessment
Q: How to ensure >95% purity for pharmacological studies? A:
- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm .
- Elemental analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values (e.g., C: 63.56%, H: 3.33%, N: 15.44%) .
- Mass spectrometry : Detect [M+H] ions (e.g., m/z 453 for CHNOS) with <5% impurity peaks .
Reproducibility in Microwave-Assisted Synthesis
Q: How to optimize microwave parameters for scalable pyrido[2,3-d]pyrimidinone synthesis? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
